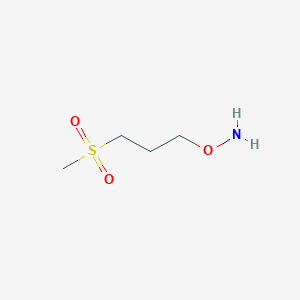
O-(3-methanesulfonylpropyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(3-methanesulfonylpropyl)hydroxylamine is a chemical compound that belongs to the class of O-substituted hydroxylamines. These compounds are known for their versatile reactivity and are used in various chemical reactions and industrial applications. The presence of the methanesulfonyl group enhances the compound’s electrophilic properties, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-methanesulfonylpropyl)hydroxylamine typically involves the reaction of hydroxylamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by precipitation and filtration . The general reaction scheme is as follows:
NH2OH+CH3SO2Cl→this compound+HCl
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like electrodialysis can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
O-(3-methanesulfonylpropyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl oximes.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonyl oximes.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
科学的研究の応用
O-(3-methanesulfonylpropyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an electrophilic aminating reagent in organic synthesis to introduce amino groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of O-(3-methanesulfonylpropyl)hydroxylamine involves its role as an electrophilic aminating agent. The methanesulfonyl group enhances the electrophilicity of the nitrogen atom, allowing it to react with nucleophiles to form new C-N bonds. This reactivity is exploited in various synthetic transformations, including the formation of amines, amides, and N-heterocycles .
類似化合物との比較
Similar Compounds
O-(Mesitylsulfonyl)hydroxylamine: Similar in structure but with a mesityl group instead of a methanesulfonyl group.
Hydroxylamine-O-sulfonic acid (HOSA): Another O-substituted hydroxylamine with a sulfonic acid group.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Contains a diphenylphosphinyl group, used as an electrophilic aminating reagent.
Uniqueness
O-(3-methanesulfonylpropyl)hydroxylamine is unique due to its specific methanesulfonyl group, which imparts distinct reactivity and stability compared to other O-substituted hydroxylamines. This makes it particularly useful in certain synthetic applications where other reagents may not be as effective .
特性
分子式 |
C4H11NO3S |
|---|---|
分子量 |
153.20 g/mol |
IUPAC名 |
O-(3-methylsulfonylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3 |
InChIキー |
QYBOQIGYQVNACV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCCON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


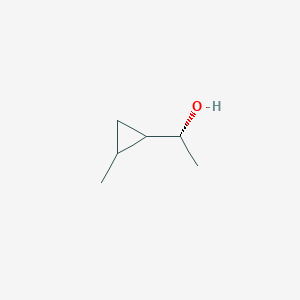

![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
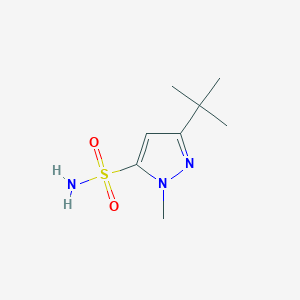
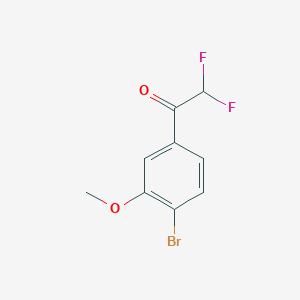
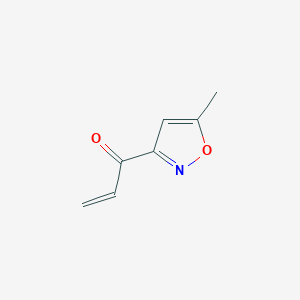
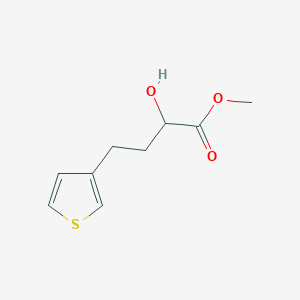
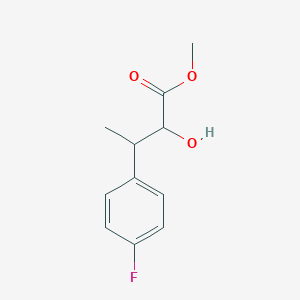
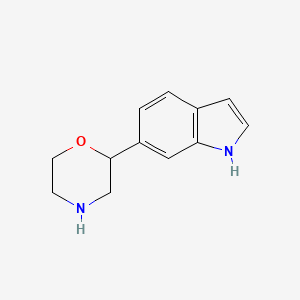
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
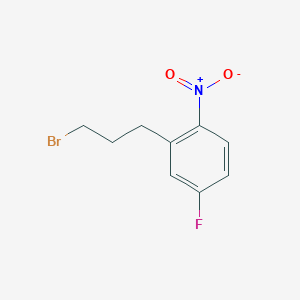
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
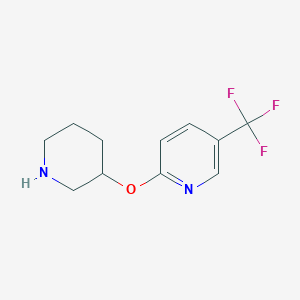
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
